Tournefolic acid A
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12O6 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H12O6/c18-12-4-2-10(7-14(12)20)15-8-11-9(3-6-16(21)22)1-5-13(19)17(11)23-15/h1-8,18-20H,(H,21,22)/b6-3+ |
InChI Key |
KSKIGSUQYGWNAK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC3=C(C=CC(=C3O2)O)/C=C/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(C=CC(=C3O2)O)C=CC(=O)O)O)O |
Synonyms |
7-hydroxy-2-(3,4-dihydroxyphenyl)-4-(1E-propenoyl-3-oic acid)benofuran tournefolic acid A |
Origin of Product |
United States |
Isolation and Purification Methodologies from Natural Sources
Plant Material Sourcing and Preparation
Tournefolic acid A has been identified in several plant species, including Tournefortia sarmentosa, Salvia miltiorrhiza Bunge (Danshen), and Clinopodium chinense. nih.govmdpi.comsemanticscholar.orgresearchgate.net Tournefortia sarmentosa from Taiwan has been a notable source for the isolation of tournefolic acids A and B. nih.govchemfaces.commdpi.comacs.org Salvia miltiorrhiza is a widely used traditional Chinese medicine, and its roots are a source of various salvianolic acids, including components related to this compound. mdpi.comacademicjournals.org Clinopodium chinense, another plant in the family Labiatae, has also been reported to contain tournefolic acid B, a related compound, and is studied for its pharmacological effects. mdpi.comsci-hub.se While Onosma species were mentioned in the prompt, the search results did not provide specific information about the isolation of this compound from these plants.
The preparation of plant material generally involves drying and grinding the relevant plant parts, such as stems or roots, to increase the surface area for efficient extraction. nih.govacs.org
Extraction Techniques and Solvent Systems
Extraction is the initial step to isolate this compound from the prepared plant material. This process involves using suitable solvents to dissolve the target compound while leaving behind insoluble plant components. Common extraction methods for natural products include dipping, percolation, or boiling, depending on the plant material and the nature of the compound.
For compounds like this compound, which is a phenolic acid, solvents such as methanol, ethanol (B145695), or aqueous ethanol mixtures are commonly employed due to their ability to extract polar and semi-polar compounds. Acidic water or dilute acids (e.g., sulfuric acid, hydrochloric acid, acetic acid) can also be used, particularly if the compounds exist in salt form, to convert them to a more soluble form or to facilitate their extraction into organic solvents after basification. libretexts.org
Following extraction, the solvent is typically removed under reduced pressure to obtain a crude extract. google.com This crude product contains a mixture of various compounds extracted from the plant material, including this compound.
Chromatographic Separation Strategies
Chromatography is a crucial step in purifying this compound from the crude extract, separating it from other co-extracted compounds based on differences in their physical and chemical properties, such as polarity, size, or charge. bio-rad.comsavemyexams.com Various chromatographic techniques can be employed.
Normal-Phase Chromatography
Normal-phase chromatography utilizes a polar stationary phase and a nonpolar mobile phase. Separation is based on the interaction of the analyte with the polar stationary phase. More polar compounds are retained longer, while less polar compounds elute faster. Silica (B1680970) gel column chromatography is a common normal-phase technique used in the purification of natural products. mdpi.comgoogle.com In the context of this compound isolation, silica gel column chromatography with solvent systems like chloroform/methanol/formic acid has been reported for the purification of related compounds and intermediates in synthesis, which could potentially be adapted for this compound isolation. google.com
Reversed-Phase Chromatography
Reversed-phase chromatography is widely used for the separation and purification of a broad range of organic compounds, including phenolic acids. sigmaaldrich.comtaylorandfrancis.comcreative-proteomics.comwikipedia.org This technique employs a nonpolar stationary phase (commonly C18 or ODS) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. taylorandfrancis.comcreative-proteomics.comwikipedia.org Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the nonpolar stationary phase. creative-proteomics.comwikipedia.org
Preparative High-Performance Liquid Chromatography (HPLC) operating in reversed-phase mode is a powerful technique for isolating and purifying compounds in larger quantities. mdpi.commz-at.deijrpr.comwelch-us.com Mobile phases consisting of acetonitrile-water with acidic modifiers like formic acid or trifluoroacetic acid are frequently used in reversed-phase HPLC for the separation of acidic compounds like this compound, as adjusting the pH can influence the ionization state of the compound and thus its retention. google.comsigmaaldrich.combiotage.com Preparative liquid chromatography with a C18 column and a mobile phase of acetonitrile-0.1% formic acid-water has been described for the separation of reaction products that include this compound as an intermediate or related derivative. google.com
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. bio-rad.comslideshare.netramauniversity.ac.innih.gov The stationary phase consists of porous beads with a defined pore size range. Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores are retained longer and elute later. bio-rad.comslideshare.netramauniversity.ac.in While primarily used for larger molecules like proteins and polysaccharides, gel filtration chromatography on matrices like Sephadex LH-20 has been used in the purification of natural products, including related benzofuran (B130515) derivatives, which suggests its potential applicability in the purification scheme for this compound, particularly for removing high molecular weight impurities. mdpi.com
Purity Assessment Methodologies
Assessing the purity of isolated this compound is essential to confirm its identity and ensure its suitability for further studies. Various analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment, allowing for the separation and quantification of the target compound and any remaining impurities. mdpi.comnih.gov The purity is typically determined by the percentage of the total peak area corresponding to this compound in the chromatogram. Purity greater than 95% or 98% is often reported for isolated compounds. mdpi.comnih.govyok.gov.tr
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the structure and identity of the isolated compound and can also provide information about purity. nih.govmdpi.commdpi.com High-resolution mass spectrometry can determine the exact mass of the compound, while NMR spectroscopy provides detailed information about its chemical structure. mdpi.commdpi.comgoogle.com
Thin-layer chromatography (TLC) can be used as a quick method to monitor the progress of purification steps and assess the purity of fractions. nih.govgoogle.com The retention factor (Rf) value of this compound in a specific solvent system can be compared to known standards. google.com
Elemental analysis can also be used to determine the elemental composition of the purified compound and verify its purity. yok.gov.tr
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and functional groups within a molecule. By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms.
One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in Tournefolic acid A, as well as their local electronic environments.
¹H NMR spectra reveal the different types of protons and their relative numbers, as well as their coupling interactions with neighboring protons, which helps in piecing together the molecular fragments. ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the presence of different carbon environments, such as aliphatic, aromatic, carbonyl, and oxygen-bearing carbons. Analysis of ¹H and ¹³C NMR data is crucial for initial structural proposals. nih.gov
Based on research findings, ¹H NMR data for this compound shows characteristic signals corresponding to aromatic protons, protons on the propenoic acid moiety, and hydroxyl protons. For example, specific signals in the aromatic region indicate the substitution pattern of the benzofuran (B130515) and the dihydroxyphenyl groups. The presence of a double bond in the propenoic acid chain is confirmed by characteristic vinylic proton signals and their coupling constants, which also indicate the E-configuration of this double bond.
¹³C NMR data provides the chemical shifts for each unique carbon atom. These shifts are indicative of the hybridization state and the electronic environment of the carbons. For this compound, signals corresponding to the aromatic carbons of the benzofuran and dihydroxyphenyl rings, the vinylic carbons of the propenoic acid, the carbonyl carbon of the carboxylic acid, and oxygen-substituted aromatic carbons are observed. researchgate.net
While specific, comprehensive ¹H and ¹³C NMR peak assignments for this compound across all studies were not uniformly available, representative data from related research on similar compounds or synthetic intermediates provide insight into the expected spectral features. For instance, a study on the total synthesis of this compound mentions ¹H and ¹³C NMR data for related compounds, showing characteristic shifts for similar structural elements. researchgate.net
Two-dimensional NMR techniques provide correlations between nuclei, which are essential for unambiguously assigning signals and establishing connectivity, particularly for complex molecules like this compound.
Correlation Spectroscopy (COSY): COSY experiments show correlations between coupled protons, revealing adjacent protons within the molecule. This helps in constructing proton spin systems and identifying coupled networks.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (¹J CH coupling). This allows for the assignment of carbon signals based on known proton assignments and vice versa.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²J CH and ³J CH couplings). This is invaluable for establishing connectivity across quaternary carbons and linking different parts of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule, including confirming the E-configuration of the double bond in the propenoic acid moiety.
The combined application of these 2D NMR techniques allows for the complete assignment of all proton and carbon signals and the definitive establishment of the molecular structure of this compound.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways. anu.edu.auresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound, which allows for the calculation of its elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with very similar nominal masses. nih.govnih.gov
For this compound (C₁₇H₁₂O₆), HRMS data would typically show a molecular ion peak corresponding to its protonated or deprotonated form, depending on the ionization mode used (e.g., electrospray ionization, ESI). The accurate mass obtained from HRMS can be compared to the theoretical mass calculated from the elemental formula to confirm the molecular composition. Studies on this compound have reported HRMS data, confirming its molecular formula. For example, one study reported an ESI-MS m/z of 541.3 [M+H]+, although this appears to correspond to a different compound based on the provided molecular formula for this compound (C₁₇H₁₂O₆), which has a theoretical monoisotopic mass of 312.06338810 Da. researchgate.netnih.gov Another source indicates a calculated mass of 312.06338810 Da for C₁₇H₁₂O₆. nih.gov This highlights the importance of consulting primary literature for definitive experimental data.
Fragmentation pattern analysis, often performed using techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragment ions. researchgate.netresearchgate.netwikipedia.org The pattern of these fragments can be used to deduce the connectivity of atoms and the presence of specific functional groups.
In CID, the molecular ions are collided with neutral gas molecules, causing them to break apart. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. nih.govnih.gov Analyzing the m/z values of these fragments and their relative abundances can provide clues about the structure of the precursor ion. For this compound, fragmentation would likely occur at labile bonds, such as the ester linkage (if present in a derivative) or bonds within the benzofuran or propenoic acid moieties. Characteristic fragment ions corresponding to the loss of water, carbon monoxide, or specific phenolic or acrylic acid fragments would be expected, providing further evidence for the proposed structure. miamioh.edu
High-Resolution Mass Spectrometry (HRMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to detect the presence of chromophores, which are functional groups that absorb UV or visible light. technologynetworks.com The UV-Vis spectrum of a compound shows absorbance maxima at specific wavelengths (λmax) and corresponding molar absorptivities (ε), which are characteristic of the electronic transitions within the molecule.
This compound contains conjugated systems, including the aromatic rings of the benzofuran and dihydroxyphenyl moieties and the double bond in the propenoic acid chain. These conjugated systems act as chromophores and are expected to exhibit characteristic absorption bands in the UV-Vis region. msu.edu The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents.
While specific UV-Vis data (λmax and ε values) for this compound were not extensively detailed in the search results, the presence of conjugated aromatic systems and the α,β-unsaturated carboxylic acid functionality suggests that this compound would show significant absorption in the UV region. researchgate.net UV-Vis spectroscopy can be used to confirm the presence of these chromophores and, in some cases, provide additional information about the electronic structure of the molecule. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. By analyzing the absorption and transmission of infrared light, specific bonds and functional groups can be identified researchgate.netrsc.orglibretexts.org.
Based on the structure of this compound, which contains hydroxyl groups (phenolic and carboxylic acid), a carbonyl group (in the carboxylic acid), C-O bonds (in the benzofuran ring and carboxylic acid), aromatic rings, and a carbon-carbon double bond (in the acrylic acid moiety), characteristic absorption bands would be expected in its IR spectrum.
Typical IR absorption ranges for these functional groups include:
Broad absorption in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretch of carboxylic acids, often overlapping with sharper O-H stretches of phenols around 3600-3100 cm⁻¹ rsc.orglibretexts.orgorgchemboulder.com.
A strong absorption band between 1760-1690 cm⁻¹ attributed to the C=O stretch of the carboxylic acid group rsc.orglibretexts.orgorgchemboulder.com.
Bands in the region of 1320-1000 cm⁻¹ indicative of C-O stretching vibrations, present in the carboxylic acid and the benzofuran ring system rsc.orglibretexts.orgorgchemboulder.com.
Absorptions in the 3100-3000 cm⁻¹ range for aromatic and vinylic C-H stretches, and bands between 1680-1400 cm⁻¹ for aromatic C=C and alkene C=C stretches rsc.orglibretexts.org.
Detailed, specific IR spectroscopic data (e.g., a list of peak positions and intensities) for this compound was not found in the conducted literature search. General IR principles and characteristic frequencies for the functional groups present in this compound allow for prediction of expected absorption regions, but precise experimental data was not available.
X-ray Crystallography (if applicable)
While X-ray crystallography is a definitive method for structure elucidation, a comprehensive search of the literature did not yield any reported crystal structure data specifically for this compound. One study mentioned using X-ray single crystal diffraction analysis for an intermediate product during the total synthesis of this compound, but not for the final compound itself semanticscholar.org. Therefore, detailed crystallographic data for this compound is not available in the searched resources.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential tools for studying chiral molecules and determining their absolute configuration nih.govnih.gov. These methods measure the differential interaction of chiral substances with circularly polarized light nih.gov. Vibrational Circular Dichroism (VCD) is another related technique that examines differential absorption of infrared circularly polarized light hindsinstruments.comnih.govbruker.com.
This compound, possessing a specific arrangement of substituents on its rigid benzofuran core and the attached acrylic acid, is expected to be a chiral molecule. Chiroptical methods are particularly useful for natural products like this compound to confirm stereochemistry and absolute configuration nih.govnih.gov. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light by electronic transitions, can provide information about the chromophores and their spatial arrangement faccts.denih.gov. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength nih.gov.
Biosynthesis and Biogenetic Pathways
Proposed Biosynthetic Routes and Precursors
Based on its chemical structure, Tournefolic acid A, a 2-arylbenzo[b]furan neolignan, is likely derived from precursors originating from the phenylpropanoid pathway. researchgate.net The phenylpropanoid pathway begins with the amino acids phenylalanine and tyrosine, which are converted into various cinnamic acid derivatives like caffeic acid. mdpi.comtandfonline.com
Given the benzofuran (B130515) core and the acrylic acid moiety, a plausible biosynthetic route would involve the coupling of a phenylpropanoid unit (such as a caffeic acid derivative) with another aromatic precursor, followed by cyclization and further modifications. The structural similarity of this compound to the 2-phenyl-benzofuran skeleton found in Salvianolic acid C suggests a shared or convergent part of their biosynthetic routes. researchgate.net
Enzymatic Transformations and Intermediates
Specific enzymatic transformations involved in the biosynthesis of this compound have not been fully elucidated in the available literature. However, by analogy with the biosynthesis of other phenylpropanoids and neolignans, enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are likely involved in the initial steps of generating activated cinnamic acid precursors from phenylalanine and tyrosine. mdpi.comwho.intnih.gov
The formation of the benzofuran ring system typically involves oxidative coupling reactions, potentially catalyzed by enzymes like laccases or peroxidases. Further enzymatic steps would be required for hydroxylation at specific positions and the formation of the acrylic acid side chain. While the precise intermediates leading to this compound are not explicitly detailed, the biosynthesis of related compounds like rosmarinic acid and salvianolic acids involves the condensation of caffeic acid and danshensu (B613839) (salvianic acid), suggesting similar coupling and modification reactions might be pertinent. mdpi.comwikipedia.org
Comparative Biogenesis with Related Natural Products (e.g., Salvianolic Acid C)
This compound shares a structural relationship with Salvianolic acid C. researchgate.net Salvianolic acid C is reported to be formed by the condensation of two molecules of danshensu (salvianic acid). mdpi.comwikipedia.orggoogle.com Danshensu is a derivative of caffeic acid. mdpi.com this compound, on the other hand, is described as a 2-phenyl-benzofuran neolignan that is linked to danshensu by an ester bond in Salvianolic acid C. researchgate.net This suggests that this compound itself might serve as a biosynthetic intermediate or a key structural unit in the formation of more complex salvianolic acids like Salvianolic acid C. researchgate.net
Isotopic Labeling Studies for Pathway Delineation
While isotopic labeling studies are powerful tools for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product, specific studies detailing the biosynthesis of this compound using this technique were not prominently found in the search results. liverpool.ac.ukcreative-proteomics.comboku.ac.atresearchgate.netunl.pt
However, isotopic labeling has been successfully applied to study the biosynthesis of other phenolic acids and terpenes, demonstrating its potential applicability to this compound. tandfonline.comboku.ac.at Such studies, for instance, using isotopically labeled phenylalanine, tyrosine, or caffeic acid, could help confirm the incorporation of these precursors into the this compound structure and identify key intermediates and enzymatic steps involved in its formation. The absence of detailed published isotopic labeling studies specifically on this compound biosynthesis suggests this remains an area for further research to fully delineate its precise biogenetic route.
Total Synthesis Strategies and Chemical Methodologies
Retrosynthetic Analysis Approaches
Retrosynthetic analysis of complex molecules like tournefolic acid A involves disconnecting the molecule into simpler, readily available starting materials. For this compound, a key disconnection point is often the bond connecting the acrylic acid side chain to the benzofuran (B130515) core. This suggests that the molecule could be assembled by coupling a benzofuran precursor with a fragment that will form the acrylic acid moiety semanticscholar.org. Another critical disconnection lies within the benzofuran core itself, aiming to break it down into simpler aromatic or alkyne building blocks semanticscholar.org. The phenolic hydroxyl groups on both the benzofuran and the phenyl substituent also necessitate consideration of protecting group strategies during the retrosynthetic planning.
Key Synthetic Steps and Reaction Mechanisms
The total synthesis of this compound typically involves the construction of the benzofuran core and the subsequent attachment and modification of the side chain.
Benzofuran Core Construction (e.g., Sonogashira coupling,nih.govnih.gov-sigmatropic rearrangement)
The benzofuran core of this compound has been constructed using various methodologies, with Sonogashira coupling being a prominent strategy. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide scirp.org. In the context of this compound synthesis, a selective iodination of a suitable precursor is often performed to provide the necessary aryl halide for the Sonogashira coupling researchgate.netrsc.org. This is followed by coupling with an ethynylbenzene analogue researchgate.netrsc.org. The Sonogashira coupling, often catalyzed by a combination of Pd(Ph3P)2Cl2 and CuI, facilitates the formation of a carbon-carbon bond that is crucial for building the benzofuran system semanticscholar.orgrsc.org. Subsequent cyclization steps are then employed to form the furan (B31954) ring.
While nih.govnih.gov-sigmatropic rearrangements are important pericyclic reactions involving the migration of a sigma bond adjacent to a pi system researchgate.netwikipedia.org, their direct application in the construction of the specific benzofuran core of this compound is less commonly highlighted in the provided search results compared to methods like Sonogashira coupling. However, sigmatropic rearrangements, including nih.govnih.gov and nih.govnih.gov shifts, are powerful tools in organic synthesis for creating new carbon-carbon bonds and controlling stereochemistry researchgate.netnih.govwiley.com. Their potential utility in alternative routes to the benzofuran core or other parts of the molecule cannot be entirely discounted, though specific examples for this compound were not extensively detailed in the search results.
Knoevenagel Condensation in Side Chain Formation
The α,β-unsaturated carboxylic acid side chain of this compound is typically introduced via a Knoevenagel condensation reaction semanticscholar.orgrsc.org. This reaction involves the condensation of an aldehyde (in this case, a benzofuran aldehyde intermediate) with a compound containing active methylene (B1212753) hydrogens, such as malonic acid, in the presence of a base catalyst sigmaaldrich.com. The Knoevenagel condensation forms a carbon-carbon double bond and is usually followed by decarboxylation when malonic acid is used, yielding the desired α,β-unsaturated carboxylic acid sigmaaldrich.com. For the synthesis of this compound, the benzofuran aldehyde intermediate is reacted with malonic acid in the presence of a base like piperidine (B6355638) in pyridine (B92270) to afford the acrylic acid side chain with high E selectivity semanticscholar.org.
Stereoselective Transformations
Stereoselective synthesis aims to control the formation of specific stereoisomers, which is crucial for complex natural products like this compound that may possess chiral centers or geometric isomers wikipedia.orgsemanticscholar.org. While the primary focus in the provided results is on the construction of the core and the formation of the acrylic acid side chain with E-selectivity via Knoevenagel condensation semanticscholar.org, achieving stereocontrol at other potential chiral centers (if any exist in the synthetic intermediates) would require specific stereoselective transformations. These could include asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis, methods commonly employed in the synthesis of complex molecules to achieve high enantiomeric or diastereomeric purity wikipedia.orgsemanticscholar.org. The Knoevenagel condensation step itself has been reported to yield the E isomer with high selectivity semanticscholar.org.
Protecting Group Strategies and Deprotection Challenges
The synthesis of this compound involves functional groups, particularly the phenolic hydroxyl groups on the benzofuran and phenyl rings, that are sensitive to various reaction conditions. Therefore, protecting groups are essential to temporarily mask these functionalities and prevent unwanted side reactions during the synthetic sequence organic-chemistry.orguchicago.edu. Benzyl groups are commonly employed as protecting groups for phenols due to their stability under a range of conditions and their removal by methods such as hydrogenolysis or treatment with Lewis acids semanticscholar.orgrsc.org.
Challenges in deprotection can arise if the protecting groups are not compatible with the reaction conditions used in subsequent steps or if their removal affects other parts of the molecule. Careful selection of orthogonal protecting groups that can be removed selectively under different conditions is crucial in multi-step syntheses uchicago.eduiris-biotech.de. For this compound synthesis, debenzylation is a key deprotection step, often carried out in the final stages to reveal the free phenolic hydroxyl groups rsc.org.
Convergent versus Linear Synthesis Approaches
Synthetic strategies can broadly be classified as linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential manner. In contrast, a convergent synthesis involves synthesizing several key fragments independently and then coupling them in a later stage wikipedia.orgscholarsresearchlibrary.com.
While the provided search results describe a synthesis that appears to involve the coupling of a benzofuran intermediate with a fragment for the side chain semanticscholar.org, suggesting some degree of convergence, a fully convergent strategy would involve the independent synthesis of both the substituted benzofuran core and the substituted phenyl ring before coupling them to form the complete skeleton. The reported syntheses highlight the construction of the benzofuran core and then appending the side chain, which incorporates elements of both strategies. The choice of strategy depends on the complexity of the molecule and the availability of suitable coupling methods.
Gram-Scale Synthesis Development (for related compounds)
The development of gram-scale synthetic routes for natural products is a crucial aspect of total synthesis, enabling further research into their biological activities, structure-activity relationships, and potential therapeutic applications that require larger quantities of the compound than typically obtained from isolation or initial synthetic explorations nih.gov. While the initial total synthesis of complex natural products often focuses on establishing a viable route to the target molecule, subsequent efforts frequently aim at optimizing these routes for efficiency, yield, and scalability.
This compound, a 2-phenyl-benzofuran neolignan, shares a structural kinship with other natural products such as Salvianolic acid C and Tournefolal, all featuring a central benzofuran core nih.govwikipedia.orgthegoodscentscompany.comnih.gov. The total synthesis of these compounds has been reported, often involving key steps like the construction of the benzofuran framework through methodologies such as Sonogashira coupling nih.govwikipedia.orgnih.gov. However, reports specifically detailing the gram-scale synthesis of this compound itself were not prominently featured in the examined literature, with some syntheses of this compound and Tournefolal intermediates being described on a milligram scale thegoodscentscompany.com.
Despite the limited explicit reporting on the gram-scale synthesis of this compound, the principle of developing scalable syntheses is highly relevant to related complex natural products, including diterpenoids and compounds possessing intricate polycyclic systems. Research in total synthesis has demonstrated the successful development of gram-scale methods for various such compounds and key intermediates, highlighting the feasibility and importance of producing larger quantities for advanced studies nih.govlipidmaps.orgthegoodscentscompany.comnih.govciteab.comresearchgate.netuni.lu.
Examples from the literature illustrate the progress in achieving gram-scale synthesis for related structural classes or intermediates:
Polycyclic Systems: The concise total synthesis of the core structure of Euphorikanin A, a diterpenoid with a complex 5/6/7/3-fused tetracyclic skeleton, involved a domino ring-closing metathesis strategy that was utilized for gram-scale synthesis nih.gov.
Building Blocks and Intermediates: A gram-scale synthesis was reported for a building block (compound 9) in the total synthesis of (−)‐berkelic acid, featuring specific reagents and conditions to achieve the desired scale lipidmaps.org. Similarly, an intermediate (compound 10) in the synthesis of stemarane and betaerane diterpenoids, derived from (+)-sclareolide, was prepared on a large scale, yielding the spirotricyclic enone in 70% yield citeab.com.
Key Reaction Steps: A Rh-catalyzed enantioselective C–C activation step, crucial in the synthesis of morphine-related alkaloids, was successfully performed on a gram scale, yielding the desired tetracyclic compound (compound 71) with a 76% yield researchgate.net. Gram-scale synthesis has also been achieved for bicyclic hexanes, which serve as bioisosteres of stilbenes, demonstrating the scalability of methods for constructing these strained ring systems uni.lu.
Chemical Modification and Analog Synthesis for Research Purposes
Design Principles for Derivatives and Analogues
The design of Tournefolic acid A derivatives and analogues is typically guided by the objective of understanding how specific structural features influence biological activity and physicochemical properties. Key design principles include modifying the phenolic hydroxyl groups, altering the carboxylic acid functionality, and modifying the benzofuran (B130515) core or the propenoic acid linker. The goal is often to modulate factors such as lipophilicity, metabolic stability, target binding affinity, and selectivity. For instance, modifications to the phenolic hydroxyl groups can impact antioxidant activity, while changes to the carboxylic acid can affect solubility and interactions with biological targets researchgate.netmdpi.com. The benzofuran scaffold itself is recognized as a key element in the activity of related compounds mdpi.comresearchgate.net.
Synthetic Routes to Modify the Core Structure
Synthetic strategies for modifying the core benzofuran structure of this compound often involve building the modified scaffold from simpler precursors. One approach to synthesizing the benzofuran framework involves selective iodination followed by Sonogashira coupling researchgate.netrsc.orgresearchgate.net. This method has been utilized in the total synthesis of this compound and related compounds researchgate.netrsc.org. Another reported strategy involves a palladium-mediated cross-coupling/cyclization reaction of an o-halophenol with an alkyne mdpi.com. These routes allow for the introduction of different substituents onto the benzofuran core, providing access to a range of analogues with variations in the aromatic substitution pattern mdpi.com.
Side Chain Derivatization (e.g., esterification, amidation, methylation of phenolic hydroxyl groups)
Derivatization of the side chains and functional groups of this compound is a common method to explore the impact of these moieties on its properties.
Esterification: The carboxylic acid group in the propenoic acid side chain can undergo esterification reactions olabs.edu.inbyjus.comgoogle.com. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid olabs.edu.inbyjus.comgoogle.com. Esterification can alter the lipophilicity and potentially the metabolic fate of the compound olabs.edu.in. Research on Tournefolic acid B, a related compound, suggests that esterification of the unsaturated acid position can significantly impact biological efficacy mdpi.com.
Amidation: The carboxylic acid can also be converted into amide derivatives by reaction with amines organic-chemistry.orgrsc.org. Amidation can be achieved using various coupling reagents or catalysts organic-chemistry.orgrsc.org. Studies on analogues of Tournefolic acid B have indicated that amidation of the acid position can be beneficial for activity mdpi.comnih.govdntb.gov.ua.
Methylation of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups on the catechol moiety and the benzofuran ring are key features of this compound researchgate.net. Methylation of these hydroxyl groups can be performed to study the role of free hydroxyls in activity and metabolism nih.gov. However, research on Tournefolic acid B analogues has shown that methylation of the phenolic hydroxyl groups can significantly decrease certain biological activities mdpi.comnih.gov. This suggests that the free hydroxyl groups are important for the observed effects mdpi.com.
Synthesis of Chiral Analogues
This compound possesses a chiral center within its benzofuran core, although the natural product is often depicted without specific stereochemistry indicated, suggesting it might be isolated as a racemate or that the stereochemistry at that center is not fixed in the natural source or synthesis described. The synthesis of chiral analogues, meaning compounds with defined stereochemistry at the chiral center(s), is important for understanding the stereoselectivity of interactions with biological targets wikipedia.org. Asymmetric synthesis techniques, such as using chiral catalysts or starting materials from the chiral pool, can be employed to synthesize specific enantiomers or diastereomers of this compound analogues wikipedia.orgrsc.org. While specific details on the asymmetric synthesis of this compound itself are limited in the provided context, general methods for the enantioselective synthesis of benzofuran-containing compounds and other natural products with chiral centers have been reported researchgate.net. These methods often involve strategies like asymmetric catalysis or the manipulation of existing chirality in precursor molecules wikipedia.orgrsc.orgresearchgate.net.
Structure Activity Relationship Sar Investigations at Molecular and Cellular Levels
Systematic Modification for SAR Studies
Systematic modification of the Tournefolic acid A structure, primarily centered around the 2-arylbenzo[b]furan scaffold, has been employed to explore the impact of different substituents on biological activity. This involves synthesizing derivatives with variations in the aromatic rings and functional groups. While specific detailed strategies for systematic modification solely on this compound are not extensively detailed in the provided information, studies on related 2-arylbenzo[b]furan derivatives, often based on structures like salvianolic acid C which shares a similar core, indicate that chemical synthesis techniques are used to introduce varying substitution patterns researchgate.netresearchgate.net. These modifications allow for the evaluation of how changes in structure correlate with changes in biological activity, such as xanthine (B1682287) oxidase inhibition and antioxidant potential researchgate.net.
Identification of Pharmacophores and Key Structural Motifs
The structural skeleton of the 2-arylbenzo[b]furan is indicated as playing an important role in the xanthine oxidase inhibitory and antioxidant properties of this compound derivatives. The presence of this core motif appears essential for maintaining these activities researchgate.net. Pharmacophore identification in drug discovery aims to define the essential features of a molecule required for biological activity, including hydrogen bond donors/acceptors, aromatic rings, and hydrophobic areas slideshare.netfrontiersin.org. While a specific pharmacophore model solely for this compound is not explicitly described in the provided snippets, the emphasis on the 2-arylbenzo[b]furan skeleton and phenolic hydroxyl groups in SAR studies suggests these are key structural motifs contributing to its biological profile researchgate.net.
Influence of Aromatic Ring Substituents on Activity
The nature and position of substituents on the aromatic rings of the 2-arylbenzo[b]furan scaffold significantly influence the biological activity of these compounds. For antioxidant activity, the number and location of hydroxyl groups on the aromatic ring are well-documented factors influencing free radical scavenging ability researchgate.net. Studies on related compounds suggest that electron-withdrawing groups on the phenyl ring can be beneficial for inhibitory activity mdpi.com. The presence of an acrylate (B77674) group on the 2-arylbenzo[b]furan structure has been linked to neuroprotective and anti-inflammatory effects researchgate.net.
Role of Phenolic Hydroxyl Groups in Biological Effects
Phenolic hydroxyl groups are critical functional groups contributing to the biological effects of this compound, particularly its antioxidant activity. These groups can exert their protective antioxidant role by directly neutralizing free radicals, often through a hydrogen atom transfer mechanism nih.gov. The number and location of these hydroxyl groups on the aromatic ring significantly influence free radical scavenging activity researchgate.net. Research on Tournefolic acid B, a related compound, showed that methylation of phenolic hydroxyl groups greatly decreased its cardioprotective activity, highlighting the importance of free hydroxyl groups for this effect mdpi.comnih.gov. The presence of free hydroxyl groups appears essential for the antioxidant activity in certain 2-arylbenzo[b]furan derivatives researchgate.net.
Conformational Analysis and Flexibility in SAR
Conformational analysis examines the different spatial arrangements a molecule can adopt due to rotation around single bonds, and molecular flexibility can impact how a compound interacts with its biological target. While the provided information discusses conformational analysis in the context of other molecules like peptides and constrained amino acids, and mentions molecular dynamic simulations being performed for potent compounds in some studies researchgate.netrsc.orgnih.govmdpi.comrsc.org, specific details regarding the conformational analysis and flexibility of this compound itself and its direct correlation to its SAR are not extensively described in the search results. However, the planar nature of the phenolic structure in this compound has been noted researchgate.net.
Molecular and Cellular Mechanism Investigations of Biological Actions
Investigation of Antioxidant and Free Radical Scavenging Mechanisms
Tournefolic acid A and its derivatives have demonstrated significant antioxidant and free radical scavenging activities researchgate.netnih.govontosight.ai. The presence of ortho-dihydroxy and para-dihydroxy patterns in related compounds is associated with higher free radical scavenging activity researchgate.net.
Studies have indicated that this compound and its derivatives can influence reactive oxygen species (ROS) levels. For instance, some hydroxyl-functionalized 2-arylbenzo[b]furans, synthesized based on the structure of this compound, have shown potent ROS scavenging potential mdpi.com. Tournefolic acid B, a related compound, has been reported to inhibit oxidative stress sci-hub.se.
Tournefolic acid B has been shown to inhibit oxidative stress by adjusting the activities of antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) sci-hub.senih.gov. This suggests that compounds structurally related to this compound can modulate enzyme-mediated antioxidant pathways.
Reactive Oxygen Species (ROS) Modulation
Mechanisms of Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase, Alpha-Glucosidase for related compounds)
This compound itself has been reported to inhibit Cu²⁺-induced low-density lipoprotein (LDL) peroxidation, which is related to antioxidant activity rather than direct enzyme inhibition in this context researchgate.net. However, studies on hydroxyl-functionalized 2-arylbenzo[b]furans synthesized based on the structure of this compound have explored their potential to inhibit enzymes like alpha-glucosidase and xanthine oxidase researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net.
Some derivatives have shown potent xanthine oxidase inhibitory activities, comparable to standard inhibitors like allopurinol (B61711) mdpi.comresearchgate.netresearchgate.net. Similarly, certain hydroxyl-functionalized 2-arylbenzo[b]furans have exhibited remarkable inhibition of alpha-glucosidase nih.gov.
Kinetic studies on related compounds have revealed different modes of enzyme inhibition. For example, a representative derivative based on salvianolic acid C, structurally related to this compound, showed a mixed-type competitive mechanism against xanthine oxidase researchgate.net. Other hydroxyl-functionalized 2-arylbenzo[b]furans have demonstrated a mixed-competition mechanism to inhibit alpha-glucosidase, indicating binding to either the free enzyme or the enzyme-substrate complex nih.gov. Competitive inhibition involves the inhibitor competing with the substrate for the enzyme's active site, while mixed-type inhibition involves binding to both the free enzyme and the enzyme-substrate complex at different sites libretexts.orgdu.ac.in.
Data on the inhibition of alpha-glucosidase by some hydroxyl-functionalized 2-arylbenzo[b]furans:
| Compound | IC₅₀ (µM) | Inhibition Mode |
| Compound 5a | 1.9 | Mixed-competition nih.gov |
| Compound 5e | 3.0 | Not specified |
| Compound 5n | 2.6 | Mixed-competition nih.gov |
| Quercetin | >30 | Not specified |
Data on the inhibition of xanthine oxidase by some 2-arylbenzo[b]furan derivatives:
| Compound | IC₅₀ (µM) | Inhibition Mode |
| Compound 5b | 6.36 | Not specified |
| Compound 6a | 5.01 | Not specified |
| Compound 6e | 3.99 | Mixed-type competitive researchgate.net |
| Compound 6f | 5.03 | Not specified |
| Allopurinol | 3.61 | Competitive herbmedpharmacol.com |
Molecular docking studies have been employed to predict the binding of related compounds to the active sites of enzymes like alpha-glucosidase nih.gov. These studies suggest that compounds can bind to the active site through interactions such as hydrophobic and hydrogen bonding nih.gov. Analysis of binding sites helps to understand the molecular basis of enzyme inhibition and the specific residues involved in the interaction nih.govnih.gov.
Enzyme Kinetics and Inhibition Modes (e.g., Competitive, Mixed-Type)
Cellular Signaling Pathway Modulation (e.g., PI3K/AKT, JNK, NF-κB, AMPK-mTORC1, JAK-STAT)
While direct studies on this compound's modulation of specific signaling pathways like PI3K/AKT, JNK, NF-κB, AMPK-mTORC1, and JAK-STAT are limited in the search results, research on the related compound, Tournefolic acid B, provides relevant insights sci-hub.senih.govresearchgate.netdbcls.jp.
Tournefolic acid B has been shown to enhance the phosphorylation of PI3K and AKT sci-hub.senih.gov. The PI3K/AKT pathway is crucial in regulating various cellular processes, including cell survival and apoptosis nih.govd-nb.info. Tournefolic acid B also reduced the phosphorylation of JNK sci-hub.senih.gov. The JNK pathway is involved in cellular responses to stress stimuli and plays roles in apoptosis and inflammation . Furthermore, Tournefolic acid B increased the Bcl-2/Bax ratio, indicating an effect on apoptosis-related proteins sci-hub.senih.gov. These findings suggest that compounds structurally related to this compound can modulate key signaling pathways involved in cellular survival, stress responses, and apoptosis.
| Compound | Pathway/Protein Targeted | Effect |
| Tournefolic acid B | PI3K/AKT | Enhanced phosphorylation sci-hub.senih.gov |
| Tournefolic acid B | JNK | Reduced phosphorylation sci-hub.senih.gov |
| Tournefolic acid B | Bcl-2/Bax ratio | Increased ratio sci-hub.senih.gov |
Endoplasmic Reticulum Stress (ERS) and Unfolded Protein Response (UPR) Modulation
Based on the available search results focusing solely on this compound, specific detailed research findings regarding its direct modulation of Endoplasmic Reticulum Stress (ERS) and the Unfolded Protein Response (UPR) pathways were not identified. While some studies discuss the effects of related compounds, such as Tournefolic acid B, on these pathways in contexts like myocardial ischemia/reperfusion injury nih.govwikidata.orgnih.govuni-freiburg.deuni.luuni-freiburg.de, and general mechanisms of ERS and UPR are described uni-freiburg.de, explicit data detailing how this compound itself directly interacts with or modulates ERS and UPR components were not found within the scope of this search.
PERK/eIF2α/ATF4 Pathway Interactions
Specific research findings detailing the direct interactions of this compound with the PERK/eIF2α/ATF4 pathway were not identified in the search results focusing solely on this compound. The role of this pathway in the UPR and its modulation by other compounds is discussed in general literature uni-freiburg.de, but specific data for this compound were not found.
IRE1α/TRAF2/JNK Pathway Interactions
Detailed research findings specifically demonstrating the direct interactions of this compound with the IRE1α/TRAF2/JNK pathway were not found within the search results. The involvement of this pathway in ER stress-induced apoptosis and its regulation by other agents is described in the broader scientific literature nih.gov, but specific studies on this compound's effects on this pathway were not identified.
CHOP Expression Regulation
Specific data on the direct regulation of CHOP expression by this compound were not available in the search results focusing exclusively on this compound. CHOP is a key transcription factor involved in ER stress-induced apoptosis, and its expression can be regulated by UPR pathways uni-freiburg.de, but this compound's specific impact on CHOP expression was not detailed.
Investigation of Anti-apoptotic Mechanisms (e.g., Bcl-2/Bax ratios, Caspase activation)
Based on the conducted searches focusing solely on this compound, specific detailed research findings on its direct anti-apoptotic mechanisms, such as modulation of Bcl-2/Bax ratios or caspase activation, were not identified. While these apoptotic markers are commonly investigated in studies of compounds affecting cell fate, and related compounds like Tournefolic acid B have shown effects on these pathways nih.govwikidata.orguni-freiburg.de, specific data for this compound were not found within the search results.
Molecular Interactions with Biomacromolecules
Investigations into the molecular interactions of this compound with biomacromolecules have been conducted, primarily through computational methods such as molecular docking.
Protein-Ligand Binding Studies (e.g., Molecular Docking)
Molecular docking studies have been employed to investigate the potential interactions of this compound with specific protein targets. This compound has been studied for its potential binding affinity to JAK enzymes (JAK1, JAK2, and JAK3) wikidata.orgnih.gov. In comparative studies with other phenolic acids, this compound (sometimes referred to as SalCm06) showed relatively good binding affinity to JAKs, attributed in part to its benzofuran (B130515) location being similar to that of Salvianolic acid C, a compound with demonstrated binding affinity to JAK wikidata.org. Shortening the side chain of Salvianolic acid C to resemble this compound was observed to weaken the relative binding affinity compared to Salvianolic acid C, yet this compound still exhibited relatively good binding affinity wikidata.org. The benzofuran core of Salvianolic acid C, a structural feature shared with this compound, has been noted for its interaction near Leu959 in the hinge region of JAK, enabling hydrogen bonding wikidata.orgnih.gov.
Molecular docking has also been used to assess the inhibitory activity of this compound and related aryl benzofuran derivatives against xanthine oxidase, a key enzyme in uric acid synthesis . In one study, this compound (identified as compound 1) showed a docking score of -7.1 kcal/mol with xanthine oxidase . This score was compared to those of other compounds and known inhibitors like Febuxostat and Allopurinol . Molecular docking results are analyzed based on scoring functions to determine favorable binding conformations and predict potential inhibitory activity .
The molecular docking studies suggest that this compound may possess binding interactions with enzymes such as JAKs and xanthine oxidase, providing a basis for further investigation into its potential biological activities related to these targets.
| Target Protein | Molecular Docking Score/Affinity | Notes | Source |
| JAK enzymes | Relatively good binding affinity | Compared to Salvianolic acid C; benzofuran core involved in binding | wikidata.org |
| Xanthine oxidase | -7.1 kcal/mol | Docking score for compound 1 (this compound) |
DNA Interaction Studies (e.g., DNA Cleavage, Intercalation, Molecular Docking)
Studies have explored the interaction of this compound and its derivatives with DNA, including investigations into DNA cleavage, intercalation, and molecular docking. This compound is characterized by a planar phenolic structure. researchgate.net
Some phenolic furanochromene hydrazone derivatives, structurally related to this compound, have demonstrated effectiveness in cleaving supercoiled plasmid DNA in the presence of copper (II) ions. For instance, a 3,4-dihydroxy derivative showed cleavage to both linear and open circular DNA forms at a concentration of 3.9 µM. researchgate.net
Molecular docking studies have been employed to analyze the binding mechanisms of these phenolic furanochromene derivatives with DNA. These studies suggest that the derivatives bind favorably in the minor groove of DNA. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex, and it is widely used in drug discovery to research the interaction between a small-molecule ligand and a target receptor. windows.net DNA intercalation, another mode of interaction, occurs when planar, polycyclic aromatic ligands of appropriate size fit between the base pairs of DNA, often leading to structural changes that can affect transcription and replication. chemeurope.comresearchgate.net Changes in DNA viscosity and spectral properties can indicate intercalation. umich.edu
This compound itself has been included in molecular docking studies in the context of investigating potential therapeutic targets for myocardial ischemia-reperfusion injury. windows.net Its benzofuran location is similar to that of Salvianolic acid C, a compound that shows relatively good binding affinity to JAK. researchgate.net Shortening the side chain of Salvianolic acid C, as seen in this compound, can impact binding affinity. researchgate.net
Neuroprotective Mechanisms (for related derivatives)
Related derivatives of tournefolic acid, such as ester derivatives of tournefolic acid B (TAB), have shown neuroprotective effects. Specifically, tournefolic acid B methyl ester (TABM) and tournefolic acid B ethyl ester (TABE), isolated from Tournefortia sarmentosa, have been investigated for their effects on N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat cortical neurons. nih.govmdpi.com
Treatment with NMDA induced significant neuronal death and elevated intracellular calcium levels in the cytosol, endoplasmic reticulum (ER), and mitochondria. nih.gov TABM (at 50 µM) significantly reduced the NMDA-induced elevation of calcium levels in mitochondria and ER, although not in the cytosol. nih.gov This action by TABM decreased mitochondrial membrane potential and attenuated calcium loading in the ER and mitochondria. nih.gov Consequently, these events eliminated the accumulation of superoxide anion (O2•-) and blocked the activation of the caspase cascade, thereby conferring neuroprotective effects against NMDA-mediated excitotoxicity. nih.gov TABM also abrogated NMDA-induced activation of caspases 2, 3, 6, and 8 by approximately 80-90% and caspase 9 to a higher extent, while TABE showed a lesser effect (50-60%). nih.gov Both TABM and TABE also blocked the activation of caspase 12. nih.gov
Studies on other phenolic compounds have also highlighted their potential as neuroprotective agents through mechanisms including anti-inflammatory and antiapoptotic activities, and modulation of responses against oxidative stress. nih.gov
Anti-inflammatory Pathways (for related derivatives)
Related derivatives of compounds structurally similar to this compound, such as 2-arylbenzo[b]furans and phenolic acids from Salvia miltiorrhiza, have demonstrated anti-inflammatory properties. researchgate.netresearchgate.net Structure-activity relationship studies on 2-arylbenzo[b]furans indicate that the presence of an acrylate (B77674) group can confer anti-inflammatory effects. researchgate.net
Phenolic acids from Salvia miltiorrhiza have shown anti-inflammatory effects, and their potential mechanisms involve the TLR4/NF-κB signaling pathway. researchgate.net These compounds displayed anti-inflammatory properties in LPS-stimulated THP-1 cells, significantly downregulating the expression of TLR4, p-p65, and p-IκBα induced by LPS. researchgate.net
While direct studies on the anti-inflammatory pathways of this compound were not extensively found, research on related phenolic structures suggests potential mechanisms involving the modulation of inflammatory signaling pathways. For instance, some 11-oxooleanolic acid derivatives, another class of compounds studied for anti-inflammatory effects, have been shown to act through the inhibition of NO and pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α, MCP-1, and MIP-1α) and upregulation of anti-inflammatory cytokines (IL-10), potentially by inhibiting the activation of NF-κB, MAPKs, and PI3K/Akt pathways and activating the Nrf2/HO-1 pathway. mdpi.comnih.gov
Data on the DNA cleavage activity of phenolic furanochromene hydrazone derivatives is presented in the table below:
| Derivative | Presence of Cu(II) Ions (1 mM) | Cleavage of Supercoiled Plasmid DNA | Notes |
| 3,4-dihydroxy derivative | Yes | Effective | Cleavage to linear and open circular forms at 3.9 µM researchgate.net |
| Other 22 derivatives | Yes | Effective |
This compound, a chemical compound characterized by a planar phenolic structure, has been investigated for its preclinical biological activities. researchgate.net Its PubChem CID is 10403222. nih.gov While research has also focused on its analog, Tournefolic acid B (PubChem CID: 10018390), studies have explored the effects of this compound in various model systems. nih.gov
Preclinical Biological Activity Profiling in Model Systems
In Vivo Animal Models for Mechanistic Studies
Tissue Histopathology and Biomarker Analysis
Specific data on tissue histopathology and biomarker analysis related to Tournefolic acid A were not identified in the provided search results. Tissue histopathology involves the microscopic examination of tissues to study the manifestations of disease. Biomarker analysis in conjunction with histopathology is crucial for diagnosis, prognosis, and predicting treatment response. hilarispublisher.com Techniques such as immunohistochemistry and molecular analyses are commonly employed to detect and quantify biomarkers in tissue samples, often prepared as formalin-fixed paraffin-embedded (FFPE) tissue or using tissue microarrays (TMAs). nih.govnih.govtrillium.deuzh.ch
In Vivo Imaging Techniques
Information specifically detailing the use of in vivo imaging techniques to study this compound in model systems was not present in the provided search results. In vivo imaging techniques are valuable tools in preclinical research for visualizing biological processes, tracking compounds, and monitoring therapeutic effects in living organisms without the need for invasive procedures. nih.govcellvax-pharma.com Common in vivo imaging modalities include Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), ultrasound, and optical imaging. nih.govcellvax-pharma.combruker.comnih.gov These techniques can provide insights into aspects such as biodistribution, target engagement, and changes in tissue characteristics or metabolism in response to a compound. nih.govbruker.comresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This coupling is essential for resolving complex mixtures and providing structural information about individual components, including Tournefolic acid A. Studies have utilized LC-MS for the analysis of natural products, including those structurally related to this compound.
Ultra-High Performance Liquid Chromatography (UPLC) is an advanced form of LC that utilizes smaller particle sizes in the stationary phase, typically less than 2 µm. This allows for faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. UPLC is particularly beneficial for the analysis of complex samples, enabling the rapid and efficient separation of numerous compounds. UPLC-MS has been employed in studies involving the analysis of phenolic compounds, a class that includes this compound. The use of UPLC in conjunction with HRMS has been reported for the analysis of phenolic profiles in Onosma species, where this compound was identified.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of detected ions. When coupled with LC, HRMS is invaluable for metabolite profiling, enabling the identification of known compounds and the putative identification of unknown ones based on their exact mass and fragmentation patterns. HRMS has been used in the structural characterization of this compound and related compounds. For instance, HRMS data has been reported for this compound, providing calculated and found m/z values for its protonated ion.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Calculated m/z | Found m/z | Citation |
| [M+H]+ | C17H13O6 | 313.0712 | 313.0708 |
Molecular networking is a computational approach that organizes MS/MS data into a visual network where related molecules are clustered together based on the similarity of their fragmentation patterns. This technique is particularly useful in natural product research for the rapid identification of known compounds within molecular families and the discovery of new, structurally related analogs. Molecular networking, often integrated with UPLC-HRMS data, has been applied to study the phenolic profiles of plants, facilitating the annotation of various metabolites, including this compound. Feature-based molecular networking (FBMN) has been used to visualize the distribution of features across different plant species and highlight characteristic compounds.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
Sample Preparation Techniques for Complex Biological Matrices
Analyzing this compound in complex biological matrices such as plant extracts requires effective sample preparation techniques to isolate and concentrate the compound of interest while removing interfering substances. Biological matrices contain a high abundance of proteins and endogenous compounds that can interfere with chromatographic separation and mass spectrometric detection, potentially causing ion suppression or column clogging.
Common sample preparation methods for biological and complex matrices include solid phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. These techniques aim to clean up the sample, improve the analyte-to-matrix ratio, and protect the analytical instrumentation. While specific detailed protocols for this compound in biological matrices were not extensively detailed in the search results, general approaches for isolating drugs and metabolites from such matrices are well-established. The choice of technique depends on the properties of the analyte and the matrix.
Chromatographic Purity and Impurity Profiling
Assessing the chromatographic purity of this compound is crucial for ensuring the quality and reliability of research findings. Chromatographic purity refers to the proportion of the main compound relative to all other detectable components in a sample, as determined by chromatography. This is typically calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
Impurity profiling involves the detection, identification, and quantification of impurities present in a substance. These impurities can arise during synthesis, extraction, or storage. For natural products, impurities may include co-extracted compounds from the source material or degradation products. Analytical techniques, particularly hyphenated methods like LC-MS, are vital for impurity profiling, allowing for both the separation and structural characterization of impurities. While direct information on the impurity profile of this compound was not provided, the principles of chromatographic purity assessment and impurity profiling using techniques like HPLC and LC-MS are broadly applicable to the analysis of natural compounds. Regulatory guidelines often mandate the identification and quantification of impurities above certain thresholds to ensure safety and efficacy.
Table 2: Overview of Analytical Techniques for this compound Analysis
| Technique | Application | Key Benefits | Relevant Sections |
| LC-MS | Separation, detection, and identification | Resolves complex mixtures, provides structural information | 10.1 |
| UPLC | Enhanced chromatographic separation | Faster analysis, increased resolution, improved sensitivity | 10.1.1 |
| HRMS | Accurate mass measurement, elemental composition | Confirms identity, aids in structural elucidation, metabolite profiling | 10.1.2 |
| Molecular Networking | Organization of MS/MS data, identification of related compounds | Facilitates identification within molecular families, aids in discovering analogs | 10.1.3 |
| Sample Preparation (SPE, LLE, Protein Precipitation) | Isolation and cleanup from complex matrices | Removes interferences, concentrates analyte, protects instrumentation | 10.2 |
| Chromatographic Purity Assessment | Determination of purity relative to other components | Quality control | 10.3 |
| Impurity Profiling | Detection, identification, and quantification of impurities | Ensures quality and safety | 10.3 |
Future Research Directions and Methodological Advances
Exploration of Undiscovered Biosynthetic Enzymes and Genes
Understanding the complete biosynthetic pathway of Tournefolic acid A in plants is a critical area for future research. While the compound has been isolated from natural sources, the specific enzymes and genes involved in its formation are not fully elucidated. Research in this area would involve detailed investigations into the metabolic pathways of the producing plants, such as Salvia species and Tournefortia sarmentosa. Techniques such as transcriptomics and genomics could be employed to identify candidate genes encoding biosynthetic enzymes. cmbio.io Functional characterization of these genes and the proteins they encode would provide insights into the enzymatic steps of this compound biosynthesis. This knowledge could potentially enable the metabolic engineering of host organisms for sustainable and efficient production of this compound. Studies on the biosynthesis of other natural products, such as clavulanic acid and bile acids, have successfully identified key enzymes and genes, providing a roadmap for similar investigations into this compound. psu.edunih.gov
Development of Novel Synthetic Routes with Enhanced Efficiency
Although total syntheses of this compound have been reported, the development of novel synthetic routes with enhanced efficiency remains a key area for future work. researchgate.netrsc.org Existing methods often involve multiple steps and may utilize challenging reactions like Sonogashira coupling for constructing the benzofuran (B130515) core. researchgate.netrsc.org Future research should focus on designing convergent and stereoselective synthetic strategies that minimize steps, improve yields, and utilize more readily available or environmentally friendly reagents. Exploring alternative methods for constructing the 2-arylbenzofuran scaffold and incorporating the acrylic acid moiety could lead to more efficient and scalable synthesis. mdpi.comrsc.org The development of new synthetic methodologies, potentially involving cascade reactions or organocatalysis, could also offer advantages in terms of efficiency and sustainability. nih.gov
Advanced Computational Chemistry Applications (e.g., Quantum Mechanics/Molecular Dynamics Simulations for binding)
Advanced computational chemistry techniques, including Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations, hold significant promise for studying this compound. kallipos.gropenaccessjournals.comresearchgate.netrsc.org These methods can provide detailed insights into its molecular structure, electronic properties, reactivity, and interactions with biological targets. QM calculations can be used to accurately determine the electronic structure and properties of this compound, which are crucial for understanding its chemical behavior and potential biological activities. openaccessjournals.comresearchgate.net MD simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or interacting with proteins. kallipos.grresearchgate.netrsc.org Specifically, QM/MM simulations, which combine the accuracy of QM for the reactive site with the efficiency of MM for the surrounding environment, could be valuable for studying the binding of this compound to enzymes or receptors. mpg.de These simulations can help predict binding affinities, identify key interaction residues, and elucidate the mechanisms of action at a molecular level. openaccessjournals.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
Integrating omics technologies such as metabolomics and proteomics can provide a more holistic understanding of this compound within biological systems. cmbio.iomdpi.commetwarebio.com Metabolomics can be used to profile the metabolic changes in organisms or cells treated with this compound, revealing affected pathways and potential biomarkers. mdpi.commetwarebio.com Proteomics can identify proteins whose expression levels or modifications are altered in response to this compound exposure, providing insights into its protein targets and cellular mechanisms. mdpi.commetwarebio.com Combining data from both metabolomics and proteomics can offer a comprehensive view of the molecular events influenced by this compound, helping to unravel its complex biological effects and identify potential therapeutic targets. metwarebio.comnih.govnih.gov This integrated approach has been successfully applied in various biological studies to understand complex molecular interactions. cmbio.ionih.govnih.gov
Investigation of Synergistic Interactions with Other Phytochemicals
This compound is found in plants that contain a variety of other phytochemicals, such as salvianolic acids and other polyphenols. mdpi.comacs.org Future research should investigate the potential synergistic interactions between this compound and these or other compounds. Studying combinations of phytochemicals could reveal enhanced biological activities compared to the individual compounds, potentially leading to more effective therapeutic strategies. This research could involve in vitro and in vivo studies to assess the combined effects on relevant biological targets or pathways. Understanding the mechanisms behind any observed synergy, such as additive or potentiating effects, would be crucial. greenpharmacy.info Research on other natural product combinations has demonstrated the potential for synergistic effects in various biological contexts.
Biocatalytic Approaches for Synthesis and Modification
Biocatalysis offers an environmentally friendly and potentially highly selective approach for the synthesis and modification of natural products like this compound. ox.ac.ukmdpi.comacib.at Future research could explore the use of enzymes or whole-cell biocatalysts for specific steps in the synthesis of this compound or for the creation of novel derivatives. For instance, enzymes could be employed for selective hydroxylations, oxidations, or the formation of ester bonds. nih.govmdpi.com Enzyme engineering techniques could be applied to tailor the activity and selectivity of biocatalysts for specific reactions involving this compound precursors or the compound itself. ox.ac.ukacib.at Biocatalytic approaches could also be used to modify the structure of this compound, potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties. mdpi.com The use of biocatalytic cascades, where multiple enzymatic reactions are performed in sequence, could enable the efficient one-pot synthesis of complex structures related to this compound. acib.atnih.gov
Q & A
Q. What are the key synthetic steps involved in the total synthesis of Tournefolic acid A?
The total synthesis of this compound involves three critical steps:
- Sonogashira coupling : Catalyzed by Pd(Ph₃P)₂Cl₂ (3 mol%) and CuI (2 mol%) to form the benzofuran core from 3-hydroxy-2-iodobenzaldehyde and vinyl benzene analogs .
- Knoevenagel condensation : Converts intermediates into (E)-configured acrylic acid derivatives with high stereoselectivity (E/Z ratio 95:5) .
- Debenzylation : Achieved using BBr₃ at -78°C to remove protective groups, yielding the final product . Optimization of reaction conditions (e.g., solvent, temperature) is crucial for improving yields (e.g., 45% for this compound) .
Q. How is the structure of this compound elucidated using spectroscopic methods?
Structural confirmation relies on:
- NMR spectroscopy : ¹H (300 MHz) and ¹³C (75 MHz) spectra in solvents like Me₂CO-d₆ or D₂O reveal proton environments and carbon frameworks, confirming hydroxyl and propenoyl group positions .
- Mass spectrometry (HRESIMS) : Molecular ion peaks (e.g., m/z 515.1 for Salvianolic acid C derivatives) validate molecular formulas .
- X-ray crystallography : Though not explicitly mentioned, similar benzofuran derivatives are often characterized via single-crystal diffraction .
Advanced Research Questions
Q. What challenges are associated with optimizing the Sonogashira coupling reaction in this compound synthesis?
Key challenges include:
- Catalyst sensitivity : Pd(Ph₃P)₂Cl₂ and CuI require strict anhydrous conditions to prevent deactivation .
- Steric hindrance : Bulky substituents on the benzofuran core reduce coupling efficiency, necessitating excess reagents or prolonged reaction times .
- Byproduct formation : Competing Glaser coupling (diynene formation) may occur, requiring careful monitoring via TLC or HPLC .
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
Contradictions may arise from:
- Assay variability : Standardize antioxidant assays (e.g., Cu²⁺-induced LDL peroxidation) with controls like Probucol (IC₅₀ = 4.7 μM vs. This compound’s 4.81 μM) .
- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., Tournefolal derivatives) may skew bioactivity results .
- Model selection : In vivo studies (e.g., diabetic nephropathy models) should control for metabolic differences between species and dosing regimens .
Q. What methodological approaches are recommended for analyzing the antioxidant activity of this compound in vitro?
Rigorous protocols include:
- Dose-response assays : Measure IC₅₀ values using LDL peroxidation or DPPH radical scavenging, comparing against established antioxidants .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify oxidative stress inhibition .
- Mechanistic studies : Use Western blotting to assess Nrf2/HO-1 pathway activation, linking antioxidant effects to molecular targets .
Q. How does the substitution pattern on the benzofuran ring influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Hydroxyl groups : The 3,4-dihydroxyphenyl moiety enhances antioxidant activity by chelating metal ions (e.g., Cu²⁺) .
- Propenoyl side chain : The (E)-configuration improves bioavailability and interaction with cellular receptors vs. (Z)-isomers .
- Methyl/ethyl esters : Esterification (e.g., Tournefolic acid B methyl ester) increases metabolic stability but may reduce potency .
Methodological and Data Analysis Questions
Q. What strategies are effective for improving the yield of this compound during debenzylation?
- Low-temperature conditions : Conduct reactions at -78°C with BBr₃ to minimize side reactions (e.g., acid-catalyzed polymerization) .
- Protective group alternatives : Replace benzyl groups with TMS or acetyl groups for easier removal under milder conditions .
- Purification techniques : Use Sephadex LH-20 chromatography to separate polar byproducts .
Q. How should researchers design experiments to investigate the pharmacokinetics of this compound in preclinical models?
- Dosing routes : Compare oral vs. intravenous administration to assess bioavailability .
- Pharmacokinetic assays : Use LC-MS/MS to quantify plasma/tissue concentrations over time, calculating parameters like t₁/₂ and Cmax .
- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronides) via high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
